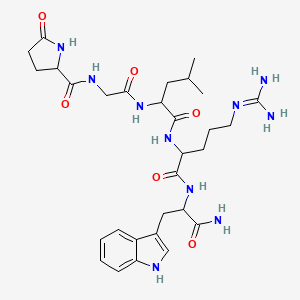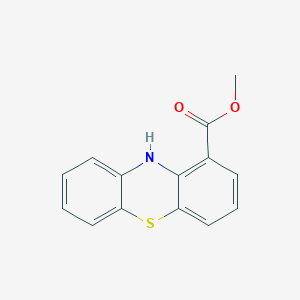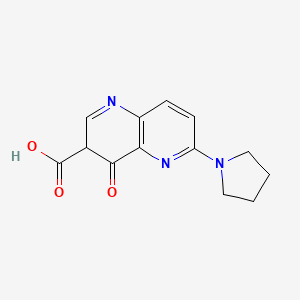![molecular formula C32H27BF9N3OSi B12109880 Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is a complex organosilicon compound It features a unique structure combining a pentafluorophenyl group, a triazoloisoquinoline moiety, and a diphenylmethoxy silane group, stabilized by a tetrafluoroborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate typically involves multiple steps:
Formation of the Triazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloisoquinoline ring.
Introduction of the Pentafluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a pentafluorophenyl halide reacts with a nucleophile.
Attachment of the Diphenylmethoxy Silane Group: This step often involves a hydrosilylation reaction, where a silane reagent reacts with an alkene or alkyne in the presence of a catalyst.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction to introduce the tetrafluoroborate anion, typically using a tetrafluoroboric acid or its salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of more efficient catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazoloisoquinoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pentafluorophenyl group or the triazoloisoquinoline ring, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pentafluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide, ammonia, or organolithium compounds are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms, and complex adducts.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerizations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The triazoloisoquinoline core is a pharmacophore in many bioactive molecules, making this compound a potential lead for drug discovery.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological studies due to its unique structural features.
Industry
Coatings and Adhesives: The compound’s organosilicon nature makes it useful in the formulation of advanced coatings and adhesives with enhanced properties.
Electronics: It can be used in the development of electronic components, such as semiconductors and sensors, due to its stability and electronic characteristics.
Wirkmechanismus
The mechanism by which Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate exerts its effects depends on its application:
Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Material Properties: Its structure influences the physical properties of materials, such as conductivity, fluorescence, or mechanical strength.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their other substituents, leading to different reactivity and applications.
Triazoloisoquinoline Derivatives: Compounds with similar triazoloisoquinoline cores but different substituents can have varied biological and chemical properties.
Pentafluorophenyl Derivatives: These compounds share the pentafluorophenyl group and are often used in similar applications, such as catalysis and materials science.
Uniqueness
Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate is unique due to its combination of structural features, which confer specific reactivity and properties not found in simpler analogs. This makes it a valuable compound for specialized applications in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C32H27BF9N3OSi |
|---|---|
Molekulargewicht |
679.5 g/mol |
IUPAC-Name |
trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate |
InChI |
InChI=1S/C32H27F5N3OSi.BF4/c1-42(2,3)41-32(21-13-6-4-7-14-21,22-15-8-5-9-16-22)24-18-20-12-10-11-17-23(20)31-38-40(19-39(24)31)30-28(36)26(34)25(33)27(35)29(30)37;2-1(3,4)5/h4-17,19,24H,18H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
KGUZQZVPDPILBI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C[Si](C)(C)OC(C1CC2=CC=CC=C2C3=NN(C=[N+]13)C4=C(C(=C(C(=C4F)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12109813.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)




![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)




